2-Amino-2-(2-chloropyridin-3-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(2-chloropyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloropyridin-3-yl)ethan-1-ol typically involves the reaction of 2-chloropyridine with an appropriate amine under controlled conditions. One common method involves the use of 2-chloropyridine-3-carbaldehyde as a starting material, which is then reacted with an amine in the presence of a reducing agent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-chloropyridin-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
2-Amino-2-(2-chloropyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-chloropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride
- 1-(3-chloropyridin-2-yl)ethan-1-amine
Uniqueness
2-Amino-2-(2-chloropyridin-3-yl)ethan-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in multiple research and industrial applications .
Properties
Molecular Formula |
C7H9ClN2O |
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Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-amino-2-(2-chloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-5(6(9)4-11)2-1-3-10-7/h1-3,6,11H,4,9H2 |
InChI Key |
KEPJNDSOQPYHGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(CO)N |
Origin of Product |
United States |
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